![molecular formula C19H14N4O3 B2551339 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 923227-17-2](/img/structure/B2551339.png)
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a coumarin moiety, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-keto ester in the presence of a strong acid catalyst.
Formation of the Triazole Ring: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Coumarin and Triazole Moieties: The final step involves coupling the coumarin and triazole moieties through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Overview
Recent studies have demonstrated that derivatives of the triazole compound exhibit notable antimicrobial properties. The structural features of the compound contribute to its effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
A comprehensive investigation into the antimicrobial activity of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This study indicates that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound exhibited substantial growth inhibition across multiple cancer types.
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
HCT-116 (Colon Cancer) | 86.61% |
OVCAR-8 (Ovarian Cancer) | 85.26% |
MDA-MB-231 (Breast Cancer) | 75.99% |
These results suggest that the compound has a promising profile for further development as an anticancer agent .
Structural Insights and Synthesis
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as warfarin and dicoumarol, which are known for their anticoagulant properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of coumarin and triazole moieties, which confer distinct biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Biological Activity
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H14N4O3 |
Molecular Weight | 346.3 g/mol |
CAS Number | 923227-17-2 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties establish a foundation for understanding the compound's behavior in biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, one study indicated that certain triazole derivatives led to chromatin condensation and DNA damage, resulting in G0/G1 phase cell cycle arrest . Additionally, the compound has shown the ability to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby disrupting the Bax/Bcl-2 ratio and promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain triazole derivatives demonstrate good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural characteristics of these compounds are believed to play a crucial role in their efficacy against microbial strains.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
Modification | Effect on Activity |
---|---|
Increased lipophilicity | Enhanced membrane permeability |
Altered functional groups | Variability in cytotoxicity |
Chain length between moieties | Affects potency against specific cell lines |
These modifications can lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various triazole compounds on cancer cell lines MCF-7 and HCT116, it was found that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This indicates a promising potential for these compounds in cancer therapy.
Study 2: Mechanistic Insights
Another investigation into the mechanisms of action revealed that treatment with 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyltriazole resulted in increased levels of caspase activation and cytochrome c release from mitochondria in treated cells compared to untreated controls. This suggests that the compound induces apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
5-methyl-N-(2-oxochromen-6-yl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-18(21-22-23(12)15-5-3-2-4-6-15)19(25)20-14-8-9-16-13(11-14)7-10-17(24)26-16/h2-11H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMCTDCEOKNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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